molecular formula C24H45NaO7S B12672867 Sodium 1-(2-butoxyethyl) (sulphonatooxy)octadec-9-enoate CAS No. 71873-03-5

Sodium 1-(2-butoxyethyl) (sulphonatooxy)octadec-9-enoate

Cat. No.: B12672867
CAS No.: 71873-03-5
M. Wt: 500.7 g/mol
InChI Key: FNXYEWQMNFKHCS-UEIGIMKUSA-M
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Description

Sodium 1-(2-butoxyethyl) (sulphonatooxy)octadec-9-enoate: is a synthetic organic compound with the molecular formula C24H45NaO7S and a molar mass of 500.66467 g/mol . This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-(2-butoxyethyl) (sulphonatooxy)octadec-9-enoate typically involves the esterification of octadec-9-enoic acid with 2-butoxyethanol, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under specific conditions. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to optimize the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Sodium 1-(2-butoxyethyl) (sulphonatooxy)octadec-9-enoate can undergo oxidation reactions, particularly at the double bond in the octadec-9-enoate moiety.

    Reduction: Reduction reactions can target the sulfonate group, converting it to a sulfonic acid derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Products include epoxides or diols.

    Reduction: Products include sulfonic acids.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry: Sodium 1-(2-butoxyethyl) (sulphonatooxy)octadec-9-enoate is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: In biological research, this compound is used to study membrane interactions and protein-lipid interactions due to its surfactant properties.

Medicine: The compound is explored for its potential in drug delivery systems, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.

Industry: Industrially, it is used in formulations of detergents, emulsifiers, and dispersants due to its ability to reduce surface tension and stabilize emulsions.

Mechanism of Action

The surfactant properties of Sodium 1-(2-butoxyethyl) (sulphonatooxy)octadec-9-enoate are attributed to its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic molecules. This interaction disrupts the surface tension of liquids, leading to the formation of micelles and emulsions. The molecular targets include lipid bilayers and hydrophobic compounds, facilitating their dispersion in aqueous environments.

Comparison with Similar Compounds

    Sodium dodecyl sulfate: Another surfactant with a similar mechanism of action but a different molecular structure.

    Sodium lauryl ether sulfate: A surfactant with ether linkages, offering different solubility and stability properties.

Uniqueness: Sodium 1-(2-butoxyethyl) (sulphonatooxy)octadec-9-enoate is unique due to its specific combination of a long hydrophobic chain and a sulfonate group, providing distinct surfactant properties that are useful in specialized applications.

Properties

CAS No.

71873-03-5

Molecular Formula

C24H45NaO7S

Molecular Weight

500.7 g/mol

IUPAC Name

sodium;[(E)-1-(2-butoxyethoxy)-1-oxooctadec-9-en-2-yl] sulfate

InChI

InChI=1S/C24H46O7S.Na/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-23(31-32(26,27)28)24(25)30-22-21-29-20-6-4-2;/h12-13,23H,3-11,14-22H2,1-2H3,(H,26,27,28);/q;+1/p-1/b13-12+;

InChI Key

FNXYEWQMNFKHCS-UEIGIMKUSA-M

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCC(C(=O)OCCOCCCC)OS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCC(C(=O)OCCOCCCC)OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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